Phenethyl octanoate is a long-chain ester formed from phenethyl alcohol and octanoic acid, utilized primarily in the flavor, fragrance, and specialty formulation sectors. Characterized by a high boiling point of 295–296 °C and a highly lipophilic profile (logP ~5.10–5.35), it functions as a heavy, substantive base note with waxy, cocoa, and wine-like olfactory properties. Its structural composition, featuring an eight-carbon fatty acid chain, significantly reduces its volatility compared to shorter-chain analogs, making it a critical raw material for applications requiring prolonged scent retention, high-temperature processing stability, and seamless integration into lipid-rich matrices[1].
Attempting to substitute phenethyl octanoate with its most common in-class analog, phenethyl acetate, fundamentally alters both the physical behavior and the sensory profile of a formulation. Phenethyl acetate is a highly volatile top-to-middle note with a vapor pressure of approximately 0.056 mmHg at 25 °C, which evaporates rapidly and provides a sharp, fresh floral aroma. In contrast, the extended octanoate chain drops the vapor pressure to an estimated 0.000107 mmHg, transforming the molecule into a long-lasting fixative. Furthermore, substituting with shorter-chain esters in lipid-heavy or wax-based formulations leads to poor phase partitioning and premature off-gassing, as the lower logP of the acetate (2.30) cannot match the hydrophobic compatibility of the octanoate (logP > 5.0) [1].
The length of the carboxylic acid chain directly dictates the volatility and functional lifespan of the ester in open-air applications. Phenethyl octanoate exhibits a boiling point of 295–296 °C and an estimated vapor pressure of 0.000107 mmHg at 25 °C. In direct comparison, the benchmark phenethyl acetate boils at 238 °C and exerts a vapor pressure of 0.056 mmHg [1]. This difference of over two orders of magnitude in vapor pressure means the octanoate remains on substrates significantly longer, acting as a structural fixative rather than a transient volatile.
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | 0.000107 mmHg |
| Comparator Or Baseline | Phenethyl acetate (0.056 mmHg) |
| Quantified Difference | ~520x lower vapor pressure for the octanoate |
| Conditions | Standard ambient temperature (25 °C) |
Procurement teams must select the octanoate when formulating long-lasting base notes or products exposed to ambient air for extended periods, as the acetate will evaporate prematurely.
Formulation compatibility in wax, oil, or heavy emulsion bases requires a high degree of lipophilicity to prevent the fragrance or flavor from partitioning into aqueous phases or weeping out of the matrix. Phenethyl octanoate possesses an estimated logP (octanol/water partition coefficient) of 5.10 to 5.35. The standard substitute, phenethyl acetate, has a logP of only 2.30 [1]. This substantial increase in hydrophobicity ensures that the octanoate remains completely solubilized in non-polar environments, such as cosmetic lipids, solid perfumes, and high-fat food matrices.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
| Target Compound Data | 5.10 - 5.35 |
| Comparator Or Baseline | Phenethyl acetate (2.30) |
| Quantified Difference | +2.8 to +3.05 logP units (significantly higher lipophilicity) |
| Conditions | Standard octanol/water partition modeling |
Buyers formulating solid perfumes, lip balms, or high-fat confections require the higher logP of the octanoate to ensure the compound does not separate or wash out of the lipid matrix.
In complex hydroalcoholic matrices such as aged wines and spirits, heavier esters provide critical deep-note sensory impacts at very low concentrations. Analytical studies of sherry wines demonstrate that phenethyl octanoate has an odor perception threshold of approximately 0.03 to 0.275 mg/L, contributing sweet, waxy, and cocoa/brandy notes. In the same matrices, lighter esters like phenethyl acetate require higher concentrations (often measured between 0.1 to 3.4 mg/L depending on the study) to surpass perception thresholds for their floral notes [1]. The lower threshold of the octanoate allows it to impart significant depth to a flavor profile without requiring high volumetric dosing.
| Evidence Dimension | Odor perception threshold in 14% v/v ethanol/water |
| Target Compound Data | 0.03 - 0.275 mg/L |
| Comparator Or Baseline | Phenethyl acetate (0.1 - 3.4 mg/L) |
| Quantified Difference | Octanoate demonstrates a lower detection threshold, requiring significantly less mass to achieve sensory impact |
| Conditions | Sensory panel evaluation in 14% v/v ethanol/water matrix |
Flavorists and procurement officers can achieve target waxy/wine-like baseline profiles at lower dosage rates, optimizing raw material costs in beverage formulations.
Directly utilizing its high logP (>5.0), phenethyl octanoate is the correct choice for solid perfumes, heavy creams, and lip balms where lighter esters would cause phase instability or rapid evaporation [1].
Driven by its exceptionally low vapor pressure (0.000107 mmHg), it serves as an anchor for lighter floral top notes, extending the overall substantivity of the fragrance profile on the skin[1].
Leveraging its low odor threshold and specific waxy, cocoa, and brandy-like sensory profile, it is used to replicate the complex, barrel-aged depth in imitation spirits, sherry-type flavorings, and rich chocolate or caramel confections [2].